An In-depth Technical Guide to the Reaction of Anthranilic Acid and Glutaric Anhydride: Synthesis, Mechanisms, and Applications in Drug Discovery
An In-depth Technical Guide to the Reaction of Anthranilic Acid and Glutaric Anhydride: Synthesis, Mechanisms, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reaction between anthranilic acid and glutaric anhydride, detailing the synthesis of the resulting N-acyl anthranilic acid derivative, its subsequent cyclization to form key heterocyclic scaffolds, and the significant applications of these products in the field of drug development. As Senior Application Scientists, our goal is to present not just a protocol, but a self-validating system of scientific inquiry, grounded in mechanistic understanding and practical, field-proven insights.
Introduction: The Significance of Anthranilic Acid Derivatives in Medicinal Chemistry
Anthranilic acid, a simple ortho-amino benzoic acid, serves as a versatile and economically viable starting material for the synthesis of a multitude of benzofused heterocycles.[1] Its derivatives are recognized as "privileged pharmacophores" in drug discovery, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[2] These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1]
The reaction of anthranilic acid with anhydrides or acyl chlorides is a fundamental transformation that paves the way for the construction of more complex molecular architectures, most notably quinazolinones. Quinazolinone and its derivatives are a prominent class of heterocyclic compounds with diverse pharmacological applications, including their use as anticancer, anti-inflammatory, and anticonvulsant agents.[3][4]
This guide focuses on the reaction of anthranilic acid with glutaric anhydride, a dicarboxylic acid anhydride. This reaction yields N-(o-carboxyphenyl)glutaramic acid, a key intermediate that can be further manipulated to generate valuable heterocyclic systems for drug development programs.
The Core Reaction: N-Acylation of Anthranilic Acid with Glutaric Anhydride
The fundamental reaction is the nucleophilic acyl substitution of the amino group of anthranilic acid onto one of the carbonyl carbons of glutaric anhydride.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amino group of anthranilic acid on one of the electrophilic carbonyl carbons of glutaric anhydride. This results in the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequent proton transfer and collapse of the intermediate lead to the formation of the amide bond, yielding N-(o-carboxyphenyl)glutaramic acid.
Caption: Reaction of Anthranilic Acid with Glutaric Anhydride.
Experimental Protocol: Synthesis of N-(o-carboxyphenyl)glutaramic acid
The following is a general procedure for the synthesis of N-(o-carboxyphenyl)glutaramic acid, based on established methods for the N-acylation of anthranilic acid with cyclic anhydrides.[5]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 13.71 g | 0.1 |
| Glutaric Anhydride | C₅H₆O₃ | 114.10 | 11.41 g | 0.1 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
Step-by-Step Procedure
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 13.71 g (0.1 mol) of anthranilic acid in 100 mL of glacial acetic acid.
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Addition of Anhydride: To the stirred solution, add 11.41 g (0.1 mol) of glutaric anhydride in one portion.
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Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
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Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly add the reaction mixture to 500 mL of ice-cold deionized water with vigorous stirring.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any remaining acetic acid and unreacted starting materials.
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Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Purification
The crude N-(o-carboxyphenyl)glutaramic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
Characterization of the Product: Spectroscopic Analysis
Infrared (IR) Spectroscopy
The IR spectrum of N-(o-carboxyphenyl)glutaramic acid is expected to show the following characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 3300-2500 | Broad, Strong |
| N-H stretch (amide) | 3400-3200 | Medium |
| C=O stretch (carboxylic acid) | 1720-1700 | Strong |
| C=O stretch (amide I band) | 1680-1630 | Strong |
| N-H bend (amide II band) | 1570-1515 | Medium |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum will provide valuable information about the proton environment in the molecule. The expected chemical shifts (in ppm, relative to TMS) are:
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic protons | 7.0 - 8.2 | Multiplet | 4H |
| N-H (amide) | 9.0 - 11.0 | Broad singlet | 1H |
| COOH (carboxylic acid) | 10.0 - 13.0 | Broad singlet | 2H |
| -CH₂- (glutaric chain) | 1.8 - 2.5 | Multiplet | 6H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will confirm the carbon framework of the molecule. The expected chemical shifts are:
| Carbon | Chemical Shift (ppm) |
| C=O (carboxylic acid) | 170 - 185 |
| C=O (amide) | 165 - 175 |
| Aromatic carbons | 110 - 145 |
| -CH₂- (glutaric chain) | 20 - 40 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the product. For N-(o-carboxyphenyl)glutaramic acid (C₁₂H₁₃NO₅), the expected molecular weight is 251.24 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 251, along with characteristic fragmentation patterns.
Subsequent Transformations: Gateway to Heterocyclic Scaffolds
N-(o-carboxyphenyl)glutaramic acid is a valuable intermediate that can be readily cyclized to form benzoxazinones, which in turn are precursors to quinazolinones.
Synthesis of 2-(3-carboxypropyl)-4H-3,1-benzoxazin-4-one
Heating N-(o-carboxyphenyl)glutaramic acid in the presence of a dehydrating agent, such as acetic anhydride, will induce intramolecular cyclization to form the corresponding benzoxazinone.[6]
Caption: Cyclization to Benzoxazinone.
Synthesis of Quinazolinone Derivatives
The benzoxazinone intermediate can be reacted with various primary amines or ammonia to yield a diverse library of 2,3-disubstituted quinazolin-4-ones. This is a powerful strategy in medicinal chemistry for exploring structure-activity relationships (SAR).[7]
Caption: Synthesis of Quinazolinone.
Applications in Drug Development
The synthetic pathway originating from the reaction of anthranilic acid and glutaric anhydride provides access to a rich chemical space of pharmacologically relevant molecules.
-
Anti-inflammatory Agents: Many N-aryl anthranilic acid derivatives, known as fenamates, are potent non-steroidal anti-inflammatory drugs (NSAIDs).[8] The carboxylic acid functionality is crucial for their activity.
-
Anticancer Therapeutics: The quinazolinone scaffold is a cornerstone in the development of modern anticancer drugs. For example, gefitinib and erlotinib are quinazoline-based tyrosine kinase inhibitors used in cancer therapy. The ability to easily diversify the substituents on the quinazolinone ring allows for the fine-tuning of their biological activity and pharmacokinetic properties.[3]
-
Antimicrobial and Antiviral Agents: Derivatives of anthranilic acid and quinazolinones have demonstrated significant activity against a range of microbial and viral pathogens.[1]
Conclusion
The reaction of anthranilic acid with glutaric anhydride is a straightforward yet powerful transformation that provides a gateway to a diverse array of bioactive molecules. The primary product, N-(o-carboxyphenyl)glutaramic acid, serves as a key intermediate for the synthesis of benzoxazinones and, subsequently, a wide variety of quinazolinone derivatives. The pharmacological significance of these heterocyclic systems underscores the importance of this synthetic route in modern drug discovery and development. This guide provides the fundamental knowledge and a practical framework for researchers and scientists to explore and exploit this valuable chemical transformation in their own research endeavors.
References
-
Al-Suaily, M. A., & El-Gamal, M. I. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(23), 8483. [Link]
-
Asif, M. (2014). Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives. International journal of medicinal chemistry, 2014. [Link]
-
Dahiphale, S. D., & Shingate, B. P. (2021). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. World Journal of Pharmaceutical Research, 10(5), 1045-1065. [Link]
-
Kaur, R., & Sharma, P. (2022). A MINI REVIEW ON PHARMACOLOGICAL ACTIVITY AND CHEMISTRY OF ANTHRANILIC ACID DERIVATIVES. International Journal of Advanced Research in Science and Engineering, 11(03). [Link]
-
Mishra, A. D. (2011). A New Route for the Synthesis of Quinazolinones. Journal of Applicable Chemistry, 1(1), 132-137. [Link]
-
Noolvi, M. N., & Patel, H. M. (2013). Synthesis, characterization and in vitro anticancer activity of 2-substituted-4H-benzo[d][3][4]oxazin-4-one derivatives. Arabian Journal of Chemistry, 6(3), 325-333. [Link]
-
Patel, K. D., & Patel, N. K. (2011). SYNTHESIS OF SOME NOVEL QUINAZOLINONE DERIVATIVES. TSI Journals, 5(2), 1-5. [Link]
-
Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug development research, 82(7), 945-958. [Link]
-
Rastogi, N., & Gupta, A. K. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Yenepoya University, 1-10. [Link]
-
Sławiński, J., & Szafrański, K. (2020). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 25(22), 5373. [Link]
-
Vellas, S., & Calas, M. (2018). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
Wang, L., & Li, W. (2014). A Facile and Convenient Synthesis of N-Acetyl-2-aryl-1,2-dihydro-(4H)-3,1-benzoxazin-4-ones from the Reaction of Anthranilic Acid Derivatives with Aryl Aldehydes. E-Journal of Chemistry, 5(3), 551-555. [Link]
-
Zare, A., & Meraj, A. (2012). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Organic Chemistry International, 2012. [Link]
-
Zarrin, A., & Moghadam, M. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. International Journal of Pharmaceutical Sciences and Research, 5(2), 343-349. [Link]
Sources
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of amide derivatives of nimbolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. science.org.ge [science.org.ge]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NP-MRD: Showing NP-Card for Glutaric acid (NP0000194) [np-mrd.org]
